![molecular formula C23H25N3O3S2 B2836407 N-(3-methylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide CAS No. 1207036-89-2](/img/structure/B2836407.png)
N-(3-methylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-methylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide is a useful research compound. Its molecular formula is C23H25N3O3S2 and its molecular weight is 455.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enantioselective Catalysis
Research conducted by Wang et al. (2006) discusses the use of l-Piperazine-2-carboxylic acid derived N-formamides as highly enantioselective Lewis basic catalysts. These catalysts, related to the chemical structure , have been employed in the hydrosilylation of N-aryl imines with trichlorosilane. The arene sulfonyl group, a feature similar to the compound , was found to be crucial for achieving high enantioselectivity. This study highlights the potential use of such compounds in asymmetric synthesis, delivering high yields and selectivities for a variety of substrates (Wang et al., 2006).
Synthesis of N-Heterocycles
Matlock et al. (2015) report the use of α-phenylvinylsulfonium salts for synthesizing N-heterocycles, including piperazines. The compound , which contains a piperazine moiety, demonstrates relevance in creating diverse N-heterocyclic structures like morpholines and azepines. This process is notable for its regio- and diastereoselectivity, achieved under mild conditions (Matlock et al., 2015).
Synthesis of Macrocyclic Chelates
The research by van Westrenen and Sherry (1992) explores the sulfomethylation of piperazine and polyazamacrocycles, which is relevant to the synthesis of macrocyclic chelates. Such compounds, including the one , could be used to produce a variety of functionalized derivatives, offering potential applications in fields like medicinal chemistry and material science (van Westrenen & Sherry, 1992).
Biological Activities and SAR Studies
A study by Wang et al. (2016) investigates the synthesis of novel carboxamide compounds containing piperazine and arylsulfonyl moieties, which includes structures similar to the compound . These compounds demonstrated significant herbicidal and antifungal activities, suggesting the potential of similar compounds in agricultural and pharmaceutical applications. SAR studies provided insights for structural optimization, contributing to the discovery of new fungicides (Wang et al., 2016).
Anticancer Evaluation
Turov (2020) conducted an anticancer evaluation of polyfunctional substituted 1,3-thiazoles, including compounds with a piperazine substituent. The findings indicate that compounds similar to the one , particularly those with a piperazine substituent, demonstrated significant anticancer activity across various cancer cell lines. This underlines the potential therapeutic applications of such compounds in oncology (Turov, 2020).
Properties
IUPAC Name |
N-(3-methylphenyl)-3-[4-(3-methylphenyl)piperazin-1-yl]sulfonylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S2/c1-17-5-3-7-19(15-17)24-23(27)22-21(9-14-30-22)31(28,29)26-12-10-25(11-13-26)20-8-4-6-18(2)16-20/h3-9,14-16H,10-13H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVPITMPLHWHPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Benzhydryl-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine](/img/structure/B2836327.png)
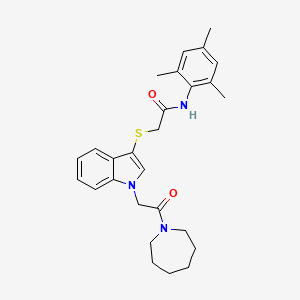
![3-[(2-Amino-4-chlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2836329.png)
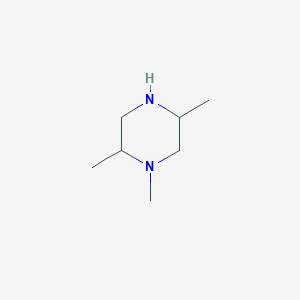
![N-([2,3'-bipyridin]-3-ylmethyl)-3-chlorobenzamide](/img/structure/B2836331.png)
![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2836333.png)
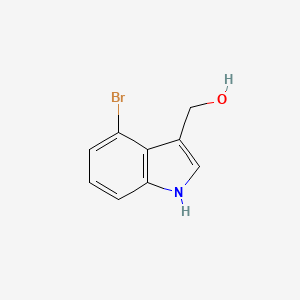
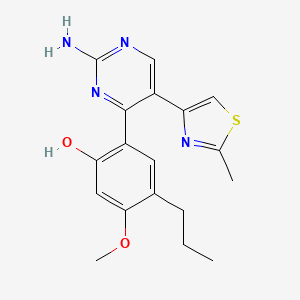

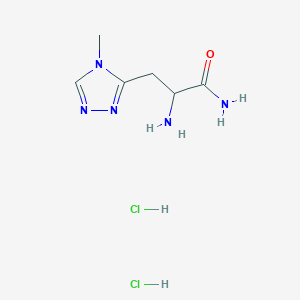

![methyl 5-chloro-2-{[(2E)-5,5,5-trifluoro-4-oxopent-2-en-2-yl]amino}benzoate](/img/structure/B2836344.png)

![1-(4-chlorobenzyl)-5-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone](/img/structure/B2836347.png)
